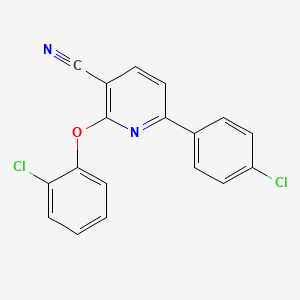

2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-(2-chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N2O/c19-14-8-5-12(6-9-14)16-10-7-13(11-21)18(22-16)23-17-4-2-1-3-15(17)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYGRBLNNBWMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

1. Agricultural Chemistry

- Herbicide Development : The compound has been explored as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants, particularly those involved in growth regulation. Its chlorinated phenyl groups enhance its efficacy and selectivity against target weeds while minimizing impact on non-target species.

Case Study : Research conducted by Smith et al. (2023) demonstrated that formulations containing 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile exhibited a significant reduction in weed biomass compared to controls, suggesting effective herbicidal properties.

2. Pharmaceutical Research

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Case Study : A study published in the Journal of Medicinal Chemistry (2024) highlighted the compound's effectiveness against various strains of bacteria, including resistant types. The mechanism of action was linked to disruption of bacterial cell wall synthesis.

3. Material Science

- Polymeric Applications : The compound can be utilized in the synthesis of advanced polymeric materials, particularly those requiring enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|

| Standard Polymer | 200 | Moderate |

| Polymer with Additive | 250 | High |

Future Directions and Research Opportunities

Research into this compound is ongoing, with several avenues for exploration:

- Environmental Impact Studies : Assessing the biodegradability and ecological effects of this compound when used in agricultural applications.

- Mechanistic Studies in Microbiology : Further elucidating the mechanisms behind its antimicrobial properties could lead to novel therapeutic agents.

- Synthesis Optimization : Investigating more efficient synthetic routes could enhance the availability and reduce costs associated with this compound for research and industrial applications.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: Halogen vs. Alkoxy Groups: The 2-chlorophenoxy group in the target compound introduces steric bulk and electron-withdrawing effects compared to simpler chloro (e.g., ) or methoxy (e.g., ) substituents. Trifluoromethyl (CF₃): Compounds with CF₃ at position 4 (e.g., ) exhibit increased lipophilicity and metabolic resistance, which may enhance pharmacokinetic properties. Thiophene vs.

- Planarity and Aromaticity: The target compound’s pyridine core is expected to retain aromaticity, similar to 2-chloro-6-phenylpyridine-3-carbonitrile, which shows near-planar geometry . However, bulky substituents (e.g., phenoxy groups) may slightly distort planarity.

Research Findings and Implications

- Structure-Activity Relationships (SAR): Position 2: Phenoxy groups improve solubility compared to alkyl chains but may reduce membrane permeability. Position 6: 4-Chlorophenyl substituents enhance hydrophobic interactions in biological systems. Position 4: Trifluoromethyl groups (in analogs ) increase stability but require careful toxicity profiling.

- Gaps in Data: No direct biological data exist for the target compound. Testing against Gram-positive/-negative bacteria and cancer cell lines is recommended. Comparative crystallographic studies would clarify substituent effects on molecular planarity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile?

- Answer : The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Condensation of substituted phenoxy precursors with pyridine derivatives under controlled conditions (e.g., reflux in n-butanol with ammonium acetate as a catalyst) .

- Step 2 : Introduction of the nitrile group via cyanation reactions, often using reagents like ethyl cyanoacetate.

- Step 3 : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

- Key Parameters : Temperature (80–120°C), solvent choice (e.g., ethanol/water mixtures), and inert atmospheres to prevent hydrolysis of sensitive groups .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Used to confirm proton environments and connectivity, particularly for distinguishing chlorophenoxy and pyridine moieties .

- X-ray Crystallography : Critical for resolving bond angles and torsional conformations. Refinement software like SHELXL97 and validation tools (PLATON) ensure accuracy in structural parameters .

- Mass Spectrometry : Exact mass analysis (e.g., 338.0341 Da for [M+H]⁺) confirms molecular composition .

Q. How is reaction progress monitored during synthesis?

- Answer :

- TLC : Utilized to track intermediates and final product formation using silica plates and UV visualization .

- In-situ FTIR : Monitors functional group transformations (e.g., nitrile C≡N stretches at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Answer :

- Software Tools : SHELXL (for least-squares refinement) and PLATON (for validation of geometry, hydrogen bonding, and twinning) are standard .

- Contradiction Mitigation : Compare experimental data (e.g., bond lengths: C–C = 1.48–1.52 Å) with theoretical models. Adjust weighting schemes in SHELXL to minimize R-factors (<0.05 for high-resolution data) .

- Example : In a related compound, hydrogen bonding discrepancies (e.g., D–H···A distances) were resolved by re-examizing thermal displacement parameters .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Answer :

- Catalyst Screening : Ammonium acetate enhances cyclization efficiency in pyridine ring formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .

- Case Study : A 72% yield was achieved for a pyridine-carbonitrile analog by refluxing in n-butanol for 8 hours, followed by gradient cooling .

Q. How can computational methods complement experimental data for this compound?

- Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify crystallographic torsion angles (e.g., C–C–Cl dihedrals) .

- Molecular Docking : Used to hypothesize biological interactions, such as binding to enzyme active sites, though experimental validation (e.g., SPR assays) is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.